molecular formula C8H9N3 B7968908 2-Methylpyrazolo[1,5-a]pyridin-5-amine

2-Methylpyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B7968908
M. Wt: 147.18 g/mol
InChI Key: AQWACGXQZHSJTK-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyridin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyridin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,5-a]pyridine: Shares the fused ring system but has distinct chemical properties and applications.

    Quinazoline: A heterocyclic compound with a similar nitrogen-containing ring system but different reactivity and uses.

Uniqueness

2-Methylpyrazolo[1,5-a]pyridin-5-amine is unique due to its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWACGXQZHSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyridin-5-amine
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyridin-5-amine
Reactant of Route 3
2-Methylpyrazolo[1,5-a]pyridin-5-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methylpyrazolo[1,5-a]pyridin-5-amine

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